ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride
Overview
Description
Ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is a complex organic compound that features a piperidine ring, an indene derivative, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the indene derivative reacts with a piperidine derivative under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its potential use in drug delivery systems.
Biological Research: It is used as a probe to study the mechanisms of action of related compounds and their effects on cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This interaction can lead to therapeutic effects, making it a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidine-3-carboxylate esters have similar chemical properties and applications.
Uniqueness
Ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride is unique due to its specific combination of an indene derivative and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 1-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]piperidine-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3.ClH/c1-2-25-20(24)17-7-4-11-22(14-17)12-10-19(23)21-18-9-8-15-5-3-6-16(15)13-18;/h8-9,13,17H,2-7,10-12,14H2,1H3,(H,21,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGZHKRINVORQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC3=C(CCC3)C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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